molecular formula C10H7BrO3 B14898208 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B14898208
M. Wt: 255.06 g/mol
InChI Key: QUBNVKJSEIZVQR-UHFFFAOYSA-N
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Description

5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: is a brominated indene derivative. This compound is characterized by the presence of a bromine atom at the 5th position, a keto group at the 3rd position, and a carboxylic acid group at the 1st position of the indene ring. It is a solid compound with significant applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form various oxidized derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized indene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its brominated structure imparts unique properties to the final products, making it useful in material science applications[3][3].

Mechanism of Action

The mechanism of action of 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the keto group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
  • 5-Fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
  • 5-Iodo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Comparison: Compared to its halogenated analogs, 5-Bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibits unique reactivity due to the bromine atom’s size and electronegativity. This influences its chemical behavior, making it more suitable for certain synthetic applications. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for the synthesis of diverse derivatives .

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

5-bromo-3-oxo-1,2-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H7BrO3/c11-5-1-2-6-7(3-5)9(12)4-8(6)10(13)14/h1-3,8H,4H2,(H,13,14)

InChI Key

QUBNVKJSEIZVQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1=O)C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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